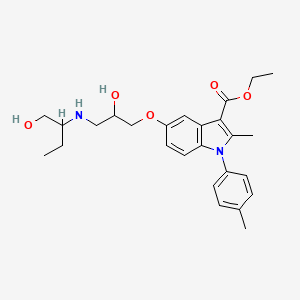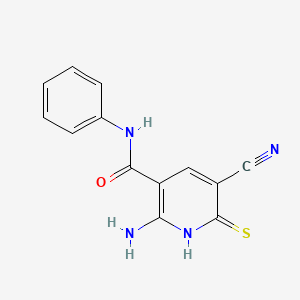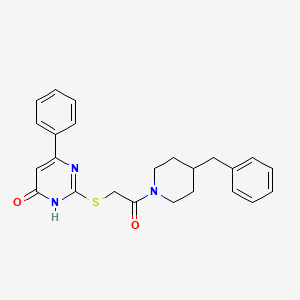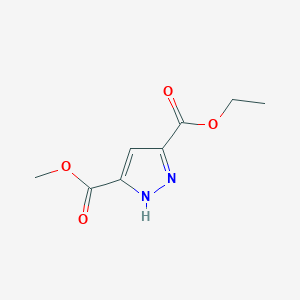![molecular formula C12H14ClFN4O2S B2438139 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094597-41-6](/img/structure/B2438139.png)
6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CFM-4, and it is a sulfonamide derivative that has a pyridine ring and a pyrazole ring. CFM-4 has been found to have a range of biochemical and physiological effects, and it has been studied for its potential use in various research applications.
作用機序
The mechanism of action of CFM-4 is not fully understood, but it is believed to involve the inhibition of several cellular pathways that are involved in cancer cell growth and survival. CFM-4 has been found to inhibit the activity of several enzymes that are involved in DNA replication and repair, which can lead to the accumulation of DNA damage and cell death. CFM-4 has also been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
CFM-4 has been found to have a range of biochemical and physiological effects. CFM-4 has been shown to induce cell death in cancer cells, but it has also been found to have other effects on normal cells. CFM-4 has been found to induce autophagy, which is a process by which cells recycle damaged or unwanted proteins and organelles. CFM-4 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in cancer treatment, as tumors require a blood supply to grow and spread.
実験室実験の利点と制限
CFM-4 has several advantages as a research tool. It has been extensively studied, and its mechanism of action is well-understood. CFM-4 has been found to have potent anti-cancer activity, which makes it a valuable tool for cancer research. However, there are also some limitations to the use of CFM-4 in lab experiments. CFM-4 is a sulfonamide derivative, which can limit its solubility in water and other solvents. This can make it difficult to use in certain experiments. Additionally, CFM-4 has not been extensively studied in vivo, so its effects in animal models are not well-understood.
将来の方向性
There are several future directions for research on CFM-4. One area of focus is on improving the solubility of CFM-4, which would make it easier to use in a wider range of experiments. Another area of focus is on studying the effects of CFM-4 in vivo, which would provide more information about its potential use as a cancer treatment. Additionally, researchers are interested in identifying new targets for CFM-4, which could expand its potential applications beyond cancer research. Overall, CFM-4 is a promising compound that has the potential to be a valuable tool for scientific research.
合成法
CFM-4 can be synthesized using a multi-step process that involves several chemical reactions. The synthesis of CFM-4 starts with the reaction of 6-chloro-2-fluoropyridine-3-sulfonyl chloride with 1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in the presence of a base. This reaction results in the formation of the intermediate product, which is then treated with a reducing agent to obtain CFM-4.
科学的研究の応用
CFM-4 has been studied for its potential use in various scientific research applications. One of the most significant applications of CFM-4 is in the field of cancer research. CFM-4 has been found to have potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFM-4 has been shown to induce cell death in cancer cells by activating apoptosis pathways.
特性
IUPAC Name |
6-chloro-2-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(5-15-18)17-21(19,20)10-3-4-11(13)16-12(10)14/h3-5,7-8,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHUVQQSBCLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2438056.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)
![tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate](/img/structure/B2438063.png)





![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438078.png)
